molecular formula C7H12N4S B15226238 N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine

N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine

Katalognummer: B15226238
Molekulargewicht: 184.26 g/mol
InChI-Schlüssel: UMZIHSPLKXNPME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that contains both a triazole and a thietane ring. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a thietane derivative. One common method involves the nucleophilic substitution reaction where the triazole ring is introduced to the thietane ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)thietan-3-amine is unique due to the combination of the triazole and thietane rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .

Eigenschaften

Molekularformel

C7H12N4S

Molekulargewicht

184.26 g/mol

IUPAC-Name

N-[(2-methyl-1,2,4-triazol-3-yl)methyl]thietan-3-amine

InChI

InChI=1S/C7H12N4S/c1-11-7(9-5-10-11)2-8-6-3-12-4-6/h5-6,8H,2-4H2,1H3

InChI-Schlüssel

UMZIHSPLKXNPME-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC=N1)CNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.